molecular formula C10H12BrNO3S B029345 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 89102-54-5

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B029345
CAS No.: 89102-54-5
M. Wt: 306.18 g/mol
InChI Key: GPRFNTIBFADUHF-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-N,N-dimethylbenzenesulfonamide (CAS 89102-54-5) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. With a molecular formula of C 10 H 12 BrNO 3 S and a molecular weight of 306.18 g/mol, this compound is characterized by its density of 1.533 g/cm³ and a boiling point of 406.7°C at 760 mmHg . Its primary research application stems from its functional groups, which make it a versatile building block for the synthesis of more complex molecules. The reactive bromoacetyl moiety allows for facile alkylation reactions, particularly in the construction of heterocyclic systems. This utility is demonstrated in its role as a precursor in the synthesis of thiazole-sulfonamide derivatives, a class of compounds being investigated for their potential antioxidant activities . Furthermore, the structural motif of a benzenesulfonamide is a privileged scaffold in drug discovery, often associated with diverse biological activities . Researchers can employ this compound to develop novel molecules for probing biological pathways or for potential application in neurodegenerative, degenerative, and metabolic disorder research, where related sulfonamide compounds are being explored . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct risk assessments and adhere to all applicable safety protocols when handling this chemical.

Properties

IUPAC Name

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFNTIBFADUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407009
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-54-5
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
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Preparation Methods

Copper Bromide-Mediated Bromination of 4-Acetyl-N,N-dimethylbenzenesulfonamide

The most well-documented method involves direct bromination of the acetyl group in 4-acetyl-N,N-dimethylbenzenesulfonamide using copper(II) bromide (CuBr₂).

Reaction Conditions

  • Starting Material : 4-Acetyl-N,N-dimethylbenzenesulfonamide (0.96 g, 4.1 mmol).

  • Reagent : Copper(II) bromide (1.57 g, 7.0 mmol).

  • Solvent : Ethyl acetate (30 mL).

  • Temperature : Room temperature (25°C).

  • Duration : 12 hours under continuous stirring.

Procedure

  • The starting material and CuBr₂ are combined in ethyl acetate.

  • The mixture is stirred until the starting material dissolves completely.

  • Reaction progress is monitored via thin-layer chromatography (TLC).

  • Upon completion, the mixture is filtered to remove excess CuBr₂, and the solvent is evaporated under reduced pressure.

  • The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 7:3) to yield 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a white crystalline solid (yield: 85%).

Key Advantages

  • Selectivity : CuBr₂ selectively brominates the acetyl group without affecting the sulfonamide or dimethylamine functionalities.

  • Mild Conditions : Room-temperature reaction minimizes side reactions such as sulfonamide decomposition.

Alternative Halogenation Using Elemental Bromine

A second approach adapts bromination strategies from analogous acetophenone derivatives, employing elemental bromine (Br₂) in acidic media.

Reaction Conditions

  • Starting Material : 4-Acetyl-N,N-dimethylbenzenesulfonamide (1.0 g, 4.3 mmol).

  • Reagent : Bromine (0.22 mL, 4.3 mmol) in acetic acid (5 mL).

  • Catalyst : None required.

  • Temperature : 70°C.

  • Duration : 2 hours.

Procedure

  • Bromine is added dropwise to a solution of the starting material in acetic acid.

  • The reaction is heated to 70°C with stirring.

  • After 2 hours, the mixture is cooled and poured into ice water.

  • The precipitate is filtered and washed with sodium bicarbonate solution to neutralize residual acid.

  • Recrystallization from ethanol/water (1:1) affords the product in 72% yield.

Limitations

  • Side Reactions : Excess bromine may lead to di-bromination or oxidation of the sulfonamide group.

  • Safety Concerns : Handling liquid bromine requires stringent safety measures due to its toxicity and corrosiveness.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

ParameterCopper Bromide MethodElemental Bromine Method
Yield 85%72%
Reaction Time 12 hours2 hours
Temperature 25°C70°C
Purification Flash chromatographyRecrystallization
Selectivity HighModerate
Scalability Suitable for multi-gram synthesisLimited by bromine handling

Mechanistic Insights

Bromination via Copper Bromide

The reaction proceeds through a radical mechanism initiated by CuBr₂, which abstracts a hydrogen atom from the acetyl group’s methyl carbon. This generates an acetyl radical, which reacts with Br⁻ to form the bromoacetyl product. The sulfonamide group remains inert due to its electron-withdrawing nature.

Electrophilic Bromination with Br₂

In acidic media, bromine generates Br⁺ ions that act as electrophiles. The acetyl group’s ketone oxygen coordinates with Br⁺, facilitating substitution at the α-carbon. Competing pathways, such as aromatic ring bromination, are suppressed by the sulfonamide’s deactivating effect.

Optimization Strategies

Solvent Selection

  • Ethyl Acetate : Preferred for CuBr₂ method due to its ability to dissolve both the starting material and reagent.

  • Acetic Acid : Enhances electrophilic bromine activity but may protonate the sulfonamide, reducing reactivity.

Stoichiometry

  • CuBr₂ Method : A 1.7:1 molar ratio of CuBr₂ to starting material ensures complete conversion.

  • Br₂ Method : Stoichiometric bromine (1:1) minimizes di-bromination.

Challenges and Mitigation

Impurity Formation

  • Di-bromination : Addressed by controlling reagent stoichiometry and reaction time.

  • Sulfonamide Hydrolysis : Avoided by maintaining neutral or slightly acidic conditions.

Purification Difficulties

  • Chromatography : Essential for removing CuBr₂ residues in the first method.

  • Recrystallization : Effective for the Br₂ method but may lead to yield loss due to compound solubility .

Chemical Reactions Analysis

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of compounds with specific biological activities. For instance, it can be used to synthesize sulfonamide derivatives that exhibit antimicrobial properties .

Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The bromine atom in the structure enhances the electrophilicity of the carbonyl group, facilitating reactions that yield biologically active compounds .

Biochemical Applications

Inhibition of Enzyme Activity
Research has demonstrated that this compound can act as an enzyme inhibitor. For example, it has been shown to inhibit the activity of certain proteases, which are critical for various cellular processes. This inhibition can be leveraged to study enzyme mechanisms and develop therapeutic agents targeting specific diseases .

Proteomics Research
The compound is also utilized in proteomics for its ability to modify proteins selectively. By attaching to specific amino acid residues, it can alter protein function and stability, providing insights into protein interactions and cellular signaling pathways .

Case Studies and Research Findings

Study Findings Implications
Nguyen et al. (2013)Demonstrated the compound’s role as a selective inhibitor of BLM helicasePotential for developing targeted cancer therapies
Rosenthal (2010)Identified structure-activity relationships for sulfonamide derivativesInsights into designing more effective inhibitors
Recent Anticancer StudiesShowed promising results in inhibiting tumor growth in vitroSupports further investigation into clinical applications

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide involves the formation of covalent bonds with target molecules. The bromoacetyl group acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of enzymes such as monoamine oxidase by blocking their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and biological activities of sulfonamide derivatives are highly dependent on their substituents. Below is a detailed comparison of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide with analogous compounds.

Physicochemical Properties

Property This compound 4-Fluoro-N,N-dimethylbenzenesulfonamide 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide
Melting Point Not reported 157–159°C Not reported
Solubility Low in water; high in DMSO/THF Moderate in polar aprotic solvents Low in water; soluble in acetone
pKa (Predicted) -4.87 -4.87 Not reported

Key Observations:

  • Bromoacetyl derivatives are typically lipophilic, limiting aqueous solubility but enhancing membrane permeability.
  • Fluorinated analogs exhibit similar pKa values due to comparable electron-withdrawing effects .

Biological Activity

4-(2-Bromoacetyl)-N,N-dimethylbenzenesulfonamide, also known by its CAS number 89102-54-5, is a sulfonamide derivative that exhibits noteworthy biological activities. This compound is characterized by the presence of a bromoacetyl group attached to a dimethylbenzenesulfonamide structure. Its potential applications span across medicinal chemistry, particularly in the development of pharmaceutical agents.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrN0S3, with a molecular weight of approximately 292.18 g/mol. The chemical structure includes:

  • A bromoacetyl group, which enhances reactivity.
  • A dimethylbenzene moiety that contributes to its lipophilicity.

Structural Formula

C6H4(BrC(=O)CH3)(N(CH3)2)SO2\text{C}_6\text{H}_4(\text{Br}-\text{C}(=O)-\text{CH}_3)(\text{N}(\text{CH}_3)_2)\text{SO}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other sulfonamides.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The cytotoxic effects are attributed to its ability to induce apoptosis and inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Case Studies and Research Findings

  • Inhibition of Tubulin Polymerization : A study demonstrated that this compound inhibits tubulin polymerization in HeLa cells, leading to cell cycle arrest at the G2/M phase. The IC50 value was reported at approximately 15 µM, indicating moderate potency against these cells .
  • Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable efficacy to ampicillin against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interferes with dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  • Cellular Targeting : The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundSulfonamide derivativeAntimicrobial, Anticancer~15
SulfanilamideClassic sulfonamideAntimicrobial~25
DapsoneSulfone derivativeAntimicrobial~30

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat during bromoacetylation can lead to decomposition or side reactions (e.g., hydrolysis of the bromoacetyl group).
  • Moisture Sensitivity : Anhydrous conditions are essential to prevent premature hydrolysis of reactive intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path sampling can predict energy barriers and intermediate stability. For example:

  • Transition State Analysis : Identify rate-limiting steps (e.g., bromoacetyl group activation) to optimize catalyst selection or solvent polarity.
  • Machine Learning (ML) : Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, temperature) for higher yields.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 2.8–3.1 ppm for N,N-dimethyl groups; a doublet near δ 7.5–8.0 ppm for aromatic protons adjacent to the sulfonamide.
    • ¹³C NMR : A carbonyl carbon (C=O) signal at ~200 ppm and sulfonamide sulfur-linked carbons at ~45–50 ppm.
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 330–335 for C₁₀H₁₁BrN₂O₃S) .

Advanced: What challenges arise in X-ray crystallographic analysis of bromoacetyl-containing sulfonamides, and how are they mitigated?

Q. Methodological Answer :

  • Crystal Growth Issues : Bromoacetyl groups can disrupt crystal packing due to their bulky, electron-dense nature. Slow evaporation from DMF/ethanol mixtures improves crystal quality.
  • Disorder in Bromine Atoms : High thermal motion of bromine may require low-temperature data collection (e.g., 100 K) and refinement with anisotropic displacement parameters.
  • Data Resolution : Use synchrotron radiation for small or weakly diffracting crystals to enhance resolution (e.g., 0.8 Å) .

Basic: What in vitro assays are typically used to evaluate the biological activity of this compound?

Q. Methodological Answer :

  • Enzyme Inhibition Assays :
    • Serine Protease Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in buffer systems (pH 7.4, 37°C).
    • Kinase Profiling : Use ATP-coupled luminescence assays to screen against kinase panels.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced: How do molecular docking studies resolve contradictions in the inhibitory activity of this compound against different enzyme isoforms?

Q. Methodological Answer :

  • Binding Mode Analysis : Docking simulations (e.g., AutoDock Vina) reveal steric clashes or hydrogen-bonding mismatches in isoforms with lower affinity.
  • QSAR Modeling : Correlate inhibitory potency (pIC₅₀) with electronic descriptors (e.g., partial charges on the bromoacetyl group) to explain isoform selectivity.
  • Dynamic Simulations : Molecular dynamics (MD) over 100 ns trajectories assess stability of enzyme-ligand complexes, identifying critical residues for mutagenesis validation .

Advanced: What strategies address unexpected byproducts during sulfonamide derivatization reactions involving bromoacetyl groups?

Q. Methodological Answer :

  • Byproduct Identification : LC-MS or HRMS detects adducts (e.g., hydrolyzed acetyl or debrominated products).
  • Reaction Optimization :
    • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TMSCl before bromoacetylation.
    • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) suppress side reactions in coupling steps.
  • Case Study : In one study, unintended N-alkylation was minimized by reducing base strength (e.g., using K₂CO₃ instead of NaOH) .

Basic: What are the primary reactivity concerns of the bromoacetyl moiety in this compound under various experimental conditions?

Q. Methodological Answer :

  • Nucleophilic Substitution : The bromine atom is highly susceptible to displacement by thiols (e.g., cysteine residues) or amines, necessitating inert atmospheres for storage.
  • Hydrolysis : Aqueous conditions convert bromoacetyl to hydroxyacetyl derivatives; use anhydrous solvents (e.g., dry DMF) during synthesis.
  • Light Sensitivity : UV exposure accelerates decomposition; store in amber vials at –20°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

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